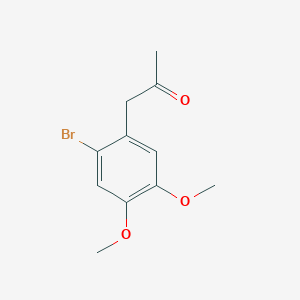

(2-Bromo-4,5-dimethoxyphenyl)acetone

Description

(2-Bromo-4,5-dimethoxyphenyl)acetone is a substituted acetophenone derivative featuring a bromine atom at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease treatment . Its synthesis involves reacting (2-bromo-4,5-dimethoxyphenyl)methanol with tert-butyl bromoacetate under alkaline conditions, yielding a tert-butyl ester intermediate that can be further functionalized .

Propriétés

Formule moléculaire |

C11H13BrO3 |

|---|---|

Poids moléculaire |

273.12 g/mol |

Nom IUPAC |

1-(2-bromo-4,5-dimethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C11H13BrO3/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-6H,4H2,1-3H3 |

Clé InChI |

BJHZBAYFCFBAKC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=CC(=C(C=C1Br)OC)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to three key analogues:

Key Structural Differences :

- This compound vs. 2-Bromo-4'-methoxyacetophenone: The former has two methoxy groups (4,5-positions) versus one (4'-position) in the latter, altering steric and electronic profiles.

- 2C-B : A phenethylamine derivative with a bromine at the 4-position and methoxy groups at 2,5-positions. The amine group distinguishes its pharmacological activity from ketone-based analogues.

Pharmacological and Toxicological Profiles

- Safety protocols emphasize skin/eye protection due to irritant properties .

- 2C-B: A serotonin receptor agonist with hallucinogenic effects. Its substitution pattern (4-Br, 2,5-OCH₃) is associated with high potency and prolonged duration .

Méthodes De Préparation

Method Description

- Reagents: 3,4-dimethoxybenzaldehyde and bromine.

- Solvent: Acetic acid or methanol.

- Conditions: Controlled temperature (typically below 40°C) to avoid over-bromination.

- Procedure: Bromine is added slowly to a stirred solution of 3,4-dimethoxybenzaldehyde in acetic acid or methanol, maintaining temperature control. After reaction, the mixture is refluxed to remove solvent, and the product is precipitated by adding water, filtered, washed, and dried.

Research Findings

- Yields of 2-bromo-4,5-dimethoxybenzaldehyde reach up to 91.4%.

- Melting point reported around 143-146°C.

- Purity confirmed by TLC and crystallization techniques.

- This step is critical as it sets the stage for subsequent transformations.

Example Data Table: Bromination Conditions and Yields

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 0–40°C | Cooling required during addition |

| Bromine equivalents | Slight excess (~1.1 eq) | To ensure complete bromination |

| Solvent | Acetic acid or methanol | Methanol used for crystallization |

| Reaction time | 1 hour | Stirring at controlled temp |

| Yield | 90–92% | High yield with controlled conditions |

Formation of 2-Bromo-4,5-dimethoxyphenylpropanenitrile (Intermediate)

Method Description

- The brominated aldehyde is reacted with acetonitrile in the presence of a base (e.g., sodium hydroxide) to form 2-bromo-4,5-dimethoxycinnamonitrile.

- The reaction proceeds via condensation, followed by isolation of the nitrile intermediate.

Research Findings

- The nitrile intermediate can be isolated as a yellow solid.

- This step is typically followed by reduction to the acetone derivative.

- The process is amenable to scale-up due to straightforward reaction conditions.

Reduction to (2-Bromo-4,5-dimethoxyphenyl)acetone

Method Description

- The nitrile intermediate is reduced to the acetone derivative using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere are effective.

- Solvents include methanol or ethanol-pyridine mixtures.

Research Findings

- Reduction yields are high, with clean conversion to the acetone.

- The reaction is typically refluxed for several hours.

- Purification involves extraction, drying, and recrystallization.

Alternative Synthetic Route via Alkylation and Bromination

- Starting from 3,4-dimethoxyacetophenone, bromination at the 2-position can be performed under controlled conditions.

- Alkylation reactions may also be employed to introduce the acetone side chain after bromination.

- This route is less common but provides an alternative depending on available starting materials.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 3,4-Dimethoxybenzaldehyde | Br2 in AcOH or MeOH, 0–40°C | 2-Bromo-4,5-dimethoxybenzaldehyde | ~91 | Temperature control critical |

| Condensation with Acetonitrile | 2-Bromo-4,5-dimethoxybenzaldehyde | NaOH, acetonitrile, organic solvent | 2-Bromo-4,5-dimethoxycinnamonitrile | High | Forms nitrile intermediate |

| Reduction | 2-Bromo-4,5-dimethoxycinnamonitrile | NaBH4 or Pd/C + H2, MeOH or EtOH/pyridine | This compound | High | Reflux, followed by purification |

| Alternative bromination route | 3,4-Dimethoxyacetophenone | Controlled bromination | This compound | Moderate | Requires careful control to avoid over-bromination |

Industrial and Practical Considerations

- The described methods emphasize short reaction routes, inexpensive and readily available starting materials, and high yields.

- Purification often involves crystallization and extraction rather than chromatography, facilitating scale-up.

- Temperature and reagent stoichiometry are critical parameters influencing yield and purity.

- The process is suitable for industrial production of intermediates for pharmaceuticals such as ivabradine.

Q & A

Q. What are the common synthetic routes for (2-Bromo-4,5-dimethoxyphenyl)acetone?

The compound is typically synthesized via bromination of precursor methoxy-substituted acetophenones or through alkylation reactions. For example, a patent describes the preparation of its methyl bromide derivative using controlled bromination under inert conditions to avoid over-halogenation . Another method involves multi-step synthesis starting from dimethoxybenzene derivatives, where bromine is introduced at the ortho position relative to the ketone group, followed by purification via recrystallization .

Q. How is the structure of this compound characterized?

Structural elucidation relies on techniques such as:

Q. What are the key applications of this compound in pharmaceutical research?

It serves as an intermediate in synthesizing Ivabradine, a cardioactive drug. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling structural diversification in drug development .

Q. What safety precautions are necessary when handling this compound?

Safety data indicate hazards such as skin/eye irritation (H315, H319) and toxicity if ingested (H302). Use PPE (gloves, goggles), work in a fume hood, and store sealed at room temperature in dry conditions to prevent decomposition .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during synthesis?

Key challenges include:

- Regioselectivity : Bromination at the 2-position competes with undesired sites; using Lewis acids (e.g., FeBr₃) or low-temperature conditions improves selectivity .

- Purification : Co-products from incomplete reactions require column chromatography or fractional distillation. GC or HPLC (>97% purity thresholds) are used for quality control .

Q. How do researchers address discrepancies in reported physical properties (e.g., melting points, spectral data)?

Discrepancies may arise from polymorphic forms or solvent residues. Cross-validate data using:

- Differential Scanning Calorimetry (DSC) to confirm melting points.

- Standardized NMR solvents (e.g., CDCl₃) for reproducibility .

Q. What analytical techniques are recommended for assessing purity?

- HPLC with C18 columns and UV detection (λ = 254 nm) to separate and quantify impurities.

- GC-MS for volatile by-products, with helium as the carrier gas .

Q. How does the electronic effect of bromine and methoxy groups influence reactivity in further derivatization?

Q. What strategies are used to study the compound’s stability under different storage conditions?

Accelerated stability studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.